1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanone group. This compound is typically a colorless liquid or solid and is known for its volatility .
Vorbereitungsmethoden
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- can be synthesized through organic synthesis methods. One common method involves the reaction of ethylmagnesium bromide with 2-fluoro-5-methoxybenzoyl chloride in tetrahydrofuran at -78°C, yielding the desired product with a 67% yield . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of Grignard reagents and appropriate reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- involves its interaction with molecular targets through its functional groups. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- can be compared with similar compounds such as:
1-Propanone, 1-(4-methoxyphenyl)-: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-(3-fluoro-5-methoxyphenyl)-2-methyl-1-propanone: This compound has an additional fluorine atom and a methyl group, which can significantly alter its chemical properties and applications.
Eigenschaften
CAS-Nummer |
89106-46-7 |
---|---|
Molekularformel |
C10H11FO2 |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1-(2-fluoro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KBFFIUCIRKPKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.